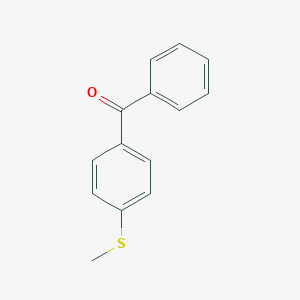

4-(Methylthio)benzophenone

概要

説明

“4-(Methylthio)benzaldehyde” is also known as “Benzaldehyde, 4-(methylthio)-” and "p-(Methylthio)benzaldehyde" . It is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.214 . It is used as an organic building block .

Synthesis Analysis

While specific synthesis methods for “4-(Methylthio)benzophenone” were not found, multistep synthesis methods involving benzoin condensation and oxidation of benzoin to benzil are commonly used in the synthesis of benzophenone derivatives .Molecular Structure Analysis

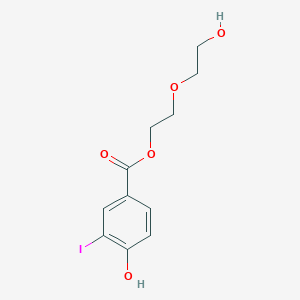

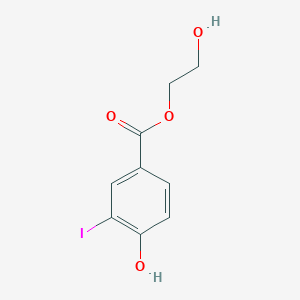

The molecular structure of “4-(Methylthio)benzaldehyde” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The photoinitiating properties of benzophenones, including “4-(Methylthio)benzophenone”, are primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule . Quantum mechanical calculations are utilized to compute chemical reactivity, stability, and photoinitiating properties .Physical And Chemical Properties Analysis

“4-(Methylthio)benzophenone” has a refractive index of n20/D 1.646 (lit.) and a density of 1.144 g/mL at 25 °C (lit.) . Its UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths, attributed to the extended delocalization of π-electrons .科学的研究の応用

Photopolymerization and Photochemistry : 4-(Methylthio)benzophenone shows enhanced activity in photopolymerization processes compared to benzophenone itself. It demonstrates high intersystem crossing to the triplet state and mixed excited states, contributing to its photopolymerization activities in different monomers and prepolymers (Allen et al., 1998).

Chemical Synthesis : In chemical synthesis, 4-(Methylthio)benzophenone has been used as a trap in the photochemical addition of benzophenone to methyl vinyl sulphides. This process results in the formation of 3-methylthio-oxetanes, showing selectivity for the trans-4-alkyl-3-methylthio configuration (Morris et al., 1987).

Environmental Studies and Health Risks : Benzophenone derivatives, including 4-(Methylthio)benzophenone, have been studied for their presence in environmental samples and biological systems. They are often used as UV filters or UV absorbers and have been detected in human amniotic fluid, fetal blood, and cord blood. This presence raises concerns about their potential endocrine-disrupting properties and the need for further investigation of their toxicokinetic properties (Krause et al., 2018).

Analysis in Food Products : The compound has been analyzed in food products, such as breakfast cereals, to determine its concentration and potential health risks. This involves methods like ultrasonic extraction combined with gas chromatography-tandem mass spectrometry, indicating the concern for its presence in everyday consumer goods (Van Hoeck et al., 2010).

Pharmaceutical Research : In pharmaceutical research, derivatives of 4-(Methylthio)benzophenone have been synthesized and evaluated for their potential anti-proliferative activity against various types of cancer cells. This highlights the compound's relevance in the development of new therapeutic agents (Al‐Ghorbani et al., 2017).

Material Science : In material science, 4-(Methylthio)benzophenone has been employed in the synthesis of inorganic-organic hybrid materials, such as cobalt(II) chain motifs, which exhibit single-chain magnet behavior. This application showcases its role in the development of advanced materials with specific magnetic properties (Hu et al., 2009).

作用機序

Safety and Hazards

“4-(Methylthio)benzophenone” may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

将来の方向性

The knowledge of the properties of “4-(Methylthio)benzophenone” provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities . This opens doors to benefits in UV-curing, photopolymerization, and other light-driven processes .

特性

IUPAC Name |

(4-methylsulfanylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFUVVVRXJTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458366 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, [4-(methylthio)phenyl]phenyl- | |

CAS RN |

23405-48-3 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-Butylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312786.png)

![2-{[1-(4-Propylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312787.png)

![7-(2-Chlorophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312789.png)

![4-methyl-2a-(4-methylphenyl)-2-phenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312790.png)

![3,4-Diphenyl-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B312796.png)

![1-[4-(Propylamino)phenyl]ethanone](/img/structure/B312805.png)

![2-{[1-(4-Propylphenyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312806.png)

![2-[1-(hydroxymethyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B312807.png)

![[5-[Hydroxy(diphenyl)methyl]-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl](diphenyl)methanol](/img/structure/B312808.png)